[4-Cyano-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester
Description
This compound is a boronic ester derivative featuring a cyano group at the 4-position of the phenyl ring and a tert-butyl carbamate group at the adjacent position. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for biaryl bond formation . The cyano group acts as a strong electron-withdrawing substituent, modulating electronic properties and reactivity compared to analogs with alternative substituents .
Properties
IUPAC Name |
tert-butyl N-[4-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-14-9-8-12(11-20)10-13(14)19-24-17(4,5)18(6,7)25-19/h8-10H,1-7H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEWRRBWEQBCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Cyano-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl-carbamic acid tert-butyl ester is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 305.179 g/mol. Its structural characteristics include a cyano group and a dioxaborolane moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H26BNO4 |
| Molecular Weight | 305.179 g/mol |
| Density | 1.11 g/cm³ |
| Melting Point | 192 °C |
| Boiling Point | 450.8 °C at 760 mmHg |
Anticancer Properties
Research has indicated that compounds containing boron and cyano groups exhibit potential anticancer properties. In vitro studies have shown that derivatives of phenylboronic acids can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the dioxaborolane structure may enhance the compound's ability to interact with biological targets.
The proposed mechanism of action includes:
- Inhibition of Proteasome Activity : Compounds with boron can disrupt proteasome function, leading to the accumulation of pro-apoptotic factors.
- Cell Cycle Arrest : The compound may induce G1 phase arrest in cancer cells, preventing further proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.
Case Studies
- Study on Cell Lines : A study conducted on various cancer cell lines (e.g., breast and prostate cancer) demonstrated that the compound reduced cell viability by over 50% at specific concentrations over 48 hours.
- Animal Model Testing : In vivo studies using mouse xenograft models showed significant tumor size reduction when treated with the compound compared to control groups.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cytotoxicity : The compound exhibited dose-dependent cytotoxicity against several cancer cell lines.
- Selectivity : It showed higher selectivity towards malignant cells compared to normal cells, suggesting a favorable therapeutic index.
- Synergistic Effects : When combined with traditional chemotherapeutics, it demonstrated enhanced efficacy in reducing tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations and their implications:
Reactivity in Cross-Coupling Reactions
- Cyano-Substituted Compound: The cyano group enhances electrophilicity at the boron-bound carbon, accelerating Suzuki-Miyaura reactions under mild conditions. For example, in , similar cyano-containing boronic esters achieved coupling yields >80% at 80°C with PdCl₂(dppf) catalysis .
- Fluoro-Substituted Analog : Requires higher temperatures or prolonged reaction times due to reduced electron deficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
